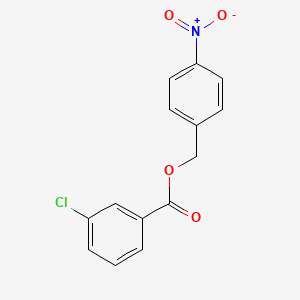

4-nitrobenzyl 3-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBCJXLMWJCDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation

Advanced Strategies for Esterification: Mechanistic Investigations

The synthesis of 4-nitrobenzyl 3-chlorobenzoate (B1228886) is achieved through the esterification of 4-nitrobenzyl alcohol and 3-chlorobenzoic acid. The efficiency and selectivity of this transformation are highly dependent on the chosen methodology, including the catalytic system, solvent, and method of activation.

Catalyst-Mediated Esterification: Performance and Selectivity Studies

Catalysts are pivotal in accelerating the rate of esterification by providing an alternative reaction pathway with a lower activation energy. Both acid and coupling-agent-mediated catalysis are prominent strategies.

Acid Catalysis (Fischer-Speier Esterification): This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the 3-chlorobenzoic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by 4-nitrobenzyl alcohol. nagwa.com

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and sulfonic acids such as p-toluenesulfonic acid are commonly employed. rug.nlgoogle.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the product by removing water, often through azeotropic distillation. google.com

Solid-Acid Catalysts: To overcome issues with corrosive mineral acids and facilitate catalyst recovery, solid-acid catalysts have been investigated. These materials offer environmental and process advantages due to their reusability. rug.nl

Lewis Acids: Metal triflates, such as Bismuth(III) triflate (Bi(OTf)₃), have been shown to be effective catalysts for esterification, potentially acting as precursors for triflic acid in the reaction medium. rug.nl

Coupling Agent-Mediated Esterification: These methods avoid the harsh conditions of strong acid catalysis and are particularly useful for sensitive substrates. They work by activating the carboxylic acid to form a highly reactive intermediate.

Carbodiimides: Dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used coupling agent. It reacts with 3-chlorobenzoic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by 4-nitrobenzyl alcohol. These reactions are often carried out in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). rug.nl

Uronium-Based Reagents: Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate) are highly efficient for ester formation under mild conditions. luxembourg-bio.com They activate the carboxylic acid rapidly, and the choice of an organic base (e.g., DIEA or DBU) can influence reaction rates and applicability, especially with sterically hindered alcohols. luxembourg-bio.com

Table 1: Comparison of Catalytic Methods for Esterification

| Catalyst Type | Example(s) | Mechanism | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Brønsted Acid | H₂SO₄, p-TsOH | Protonation of carbonyl oxygen | Reflux, water removal | Inexpensive, simple | Harsh conditions, corrosion |

| Carbodiimide | DCC, DMAP | O-acylisourea intermediate | Mild, room temp. | High yields, mild | Byproduct removal (DCU) |

| Uronium-based | TBTU, COMU | Active ester formation | Mild, room temp., short times | Very efficient, fast | Higher cost of reagents |

| Lewis Acid | Bi(OTf)₃ | Carbonyl activation | High temperature | Effective for some substrates | Role can be complex |

Solvent Effects on Reaction Kinetics and Equilibrium Dynamics

The choice of solvent significantly impacts esterification reactions by influencing reactant solubility, reaction rates, and the position of the chemical equilibrium.

In Fischer esterification, a non-polar, inert organic solvent that can form an azeotrope with water is often preferred. Solvents like toluene (B28343) or xylene are used to continuously remove the water byproduct via a Dean-Stark apparatus, thereby shifting the reaction equilibrium to favor ester formation in accordance with Le Châtelier's principle. google.comgoogle.com The reaction temperature in these systems is typically maintained between 120°C and 180°C. google.com

For reactions involving coupling agents, aprotic polar solvents such as dichloromethane (B109758) (DCM), acetonitrile, or dimethylformamide (DMF) are common choices. These solvents effectively dissolve the reactants and reagents without interfering with the reaction mechanism. luxembourg-bio.com

Studies on analogous ester reactions, such as the reaction of 4-nitrophenyl acetate (B1210297) with nucleophiles, have shown that solvent polarity and proticity can dramatically alter reaction rates. For instance, reaction rates can be significantly higher in water compared to ethanol, a difference attributed to the better solvation of the initial state and less effective solvation of the transition state in the alcohol medium. semanticscholar.orgresearchgate.net This highlights the importance of specific solvent-solute interactions in determining the kinetic profile of the esterification.

Non-Conventional Activation Methods in Ester Bond Formation

Beyond traditional catalysis, several other methods can be used to activate the precursors for ester bond formation.

Acyl Halide Formation: A robust and long-standing method involves converting the carboxylic acid into a more reactive acyl halide. 3-Chlorobenzoic acid can be reacted with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-chlorobenzoyl chloride. This highly electrophilic intermediate then reacts rapidly and often irreversibly with 4-nitrobenzyl alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. rsc.orggoogle.com

Dehydrating Fluorination Agents: Reagents such as XtalFluor-E have been used to mediate esterifications. These compounds activate the carboxylic acid, facilitating its reaction with an alcohol. A key advantage is that the byproducts are often water-soluble, simplifying purification. rug.nl

Metal-Free Oxidative Esterification: An innovative approach involves the direct oxidative transformation of alcohols into esters using molecular oxygen as the oxidant. nih.gov For example, ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc) have been shown to catalyze the oxidative self-esterification of benzyl (B1604629) alcohols and cross-esterification between benzyl and aliphatic alcohols. nih.gov This method avoids the need for pre-forming or activating the carboxylic acid.

Precursor Transformation Studies: 4-Nitrobenzyl Alcohol and 3-Chlorobenzoic Acid

Synthetic Routes to 4-Nitrobenzyl Alcohol: Optimization and Yield Enhancement Research

Several methods exist for the preparation of 4-nitrobenzyl alcohol, often starting from other p-substituted toluene or benzene (B151609) derivatives.

Hydrolysis of 4-Nitrobenzyl Esters: A common two-step laboratory synthesis involves the reaction of p-nitrobenzyl chloride with sodium acetate in glacial acetic acid to form p-nitrobenzyl acetate. orgsyn.org This ester is then hydrolyzed using a base, such as sodium hydroxide (B78521) in methanol, to yield 4-nitrobenzyl alcohol. orgsyn.org This route provides a high-purity product after recrystallization. orgsyn.org

Reduction of 4-Nitrobenzaldehyde: The aldehyde can be selectively reduced to the corresponding alcohol. One method involves using a solution of silicon chloride and lithium aluminium hydride (LiAlH₄) in dry ether. guidechem.com Another approach uses tributyltin hydride (Bu₃SnH) in the presence of phenylboronic acid. guidechem.com

Oxidative Esterification: While typically used to form esters, some catalytic systems can be tuned for different outcomes. For instance, the base-free oxidation of alcohols to esters using certain cobalt-based catalysts can sometimes yield the corresponding aldehyde as a major byproduct, highlighting the delicate balance in these reaction pathways. researchgate.net In a different context, dehydrogenative coupling reactions of indolines with 4-nitrobenzyl alcohol have been studied, showcasing its utility as a substrate in advanced catalytic systems. liv.ac.uk

Table 2: Selected Synthetic Routes to 4-Nitrobenzyl Alcohol

| Starting Material | Key Reagents | Product of Step 1 | Key Reagents (Step 2) | Final Product | Reported Yield |

|---|---|---|---|---|---|

| p-Nitrobenzyl chloride | Fused Sodium Acetate, Acetic Acid | p-Nitrobenzyl acetate | NaOH, Methanol | 4-Nitrobenzyl alcohol | 64-71% (from acetate) orgsyn.org |

| 4-Nitrobenzaldehyde | LiAlH₄, Silicon Chloride, Ether | - | - | 4-Nitrobenzyl alcohol | - |

| 4-Nitrobenzaldehyde | Phenylboronic acid, Bu₃SnH | - | - | 4-Nitrobenzyl alcohol | - |

Synthetic Routes to 3-Chlorobenzoic Acid: Methodological Refinements

The primary industrial and laboratory route to 3-chlorobenzoic acid involves the oxidation of the corresponding toluene derivative.

Oxidation of 3-Chlorotoluene: This is the most direct method for preparing 3-chlorobenzoic acid. wikipedia.org Strong oxidizing agents are used to convert the methyl group to a carboxylic acid while leaving the aromatic ring and the chloro-substituent intact.

Chlorination of Benzoic Acid: Direct chlorination of benzoic acid can also yield 3-chlorobenzoic acid. However, this reaction can produce a mixture of ortho, meta, and para isomers, making purification challenging and potentially leading to lower yields of the desired meta-isomer. A video reference describes a synthesis involving the chlorination of benzoic acid, noting that recrystallization from a suitable solvent like toluene is critical to obtaining a pure product and avoiding a "terrible yield". youtube.com

The refinement of these methods focuses on improving the selectivity of the reaction to favor the desired isomer and optimizing reaction conditions to maximize yield and purity while minimizing waste. For the oxidation of 3-chlorotoluene, research would focus on catalytic systems that are efficient and environmentally benign. For the chlorination of benzoic acid, refinements would involve exploring catalysts and conditions that enhance the regioselectivity for the meta position.

Green Chemistry Approaches in Synthetic Pathway Development

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds to minimize environmental impact. researchgate.net For the synthesis of 4-nitrobenzyl 3-chlorobenzoate, several green chemistry approaches can be envisioned to improve upon traditional methods that may involve hazardous solvents, harsh acidic or basic conditions, and significant energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. acs.orgresearchgate.netcolab.wsnih.govresearchgate.net The application of microwave heating to the esterification of 3-chlorobenzoic acid with 4-nitrobenzyl alcohol could significantly accelerate the reaction, potentially allowing for the use of less catalyst or even catalyst-free conditions. researchgate.netcolab.ws

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal of green chemistry. nih.govnih.govscirp.org A solvent-free approach to the synthesis of 4-nitrobenzyl 3-chlorobenzoate could involve heating a mixture of the neat reactants, possibly with a solid-supported catalyst. nih.gov This method, often facilitated by techniques like ball milling, reduces waste and simplifies product purification. nih.gov

Biocatalysis: Enzymes, particularly lipases, are highly efficient and selective catalysts for ester synthesis. nih.govmdpi.comresearchgate.netnih.govchemeurope.com Employing a lipase (B570770) to catalyze the reaction between 4-nitrobenzyl alcohol and 3-chlorobenzoic acid (or a simple ester thereof via transesterification) would offer a green alternative. nih.govnih.gov These reactions are typically run under mild conditions (neutral pH and ambient temperature) in aqueous or solvent-free systems, leading to high purity products and minimal environmental impact. nih.govnih.govnih.gov

A comparative overview of these potential green synthetic methods against a conventional approach is presented in the table below, with hypothetical yet realistic data.

Interactive Data Table: Comparison of Synthetic Methodologies

| Method | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Green Chemistry Principles Adhered To |

| Conventional Heating | Sulfuric Acid | Toluene | 8-12 | 75 | - |

| Microwave-Assisted | p-Toluenesulfonic acid | None | 0.5-1 | 90 | Energy efficiency, Waste prevention |

| Solvent-Free (Ball Milling) | None/Solid Acid | None | 1-2 | 85 | Use of safer solvents (none), Waste prevention |

| Biocatalysis (Lipase) | Immobilized Lipase | Water/None | 24-48 | 95 | Use of renewable feedstocks (catalyst), Catalysis, Benign solvents |

The development and adoption of these greener synthetic pathways are essential for the sustainable production of 4-nitrobenzyl 3-chlorobenzoate and other fine chemicals.

Spectroscopic Investigations for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For 4-nitrobenzyl 3-chlorobenzoate (B1228886), ¹H and ¹³C NMR spectra would provide crucial information about the connectivity and chemical environment of the atoms.

Based on the analysis of related compounds such as 4-nitrobenzyl alcohol and substituted benzoates, the expected chemical shifts for 4-nitrobenzyl 3-chlorobenzoate in a solvent like deuterochloroform (CDCl₃) can be predicted. chemicalbook.comnih.govstackexchange.com The protons of the 4-nitrobenzyl group are expected to appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. chemicalbook.com The methylene (B1212753) (-CH₂-) protons would likely be observed as a singlet. The protons of the 3-chlorobenzoate moiety would exhibit a more complex splitting pattern due to their meta and ortho relationships.

Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. researchgate.net The carbons of the two aromatic rings and the methylene carbon would also have characteristic chemical shifts. chemicalbook.comoregonstate.edu

Predicted ¹H NMR Chemical Shifts for 4-nitrobenzyl 3-chlorobenzoate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H₂', H₆' | ~8.2 | Doublet |

| H₃', H₅' | ~7.5 | Doublet |

| -CH₂- | ~5.4 | Singlet |

| H₂ | ~8.0 | Singlet (triplet) |

| H₄ | ~7.9 | Doublet |

| H₅ | ~7.4 | Triplet |

| H₆ | ~7.6 | Doublet |

Predicted ¹³C NMR Chemical Shifts for 4-nitrobenzyl 3-chlorobenzoate

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C₁' | ~143 |

| C₂', C₆' | ~128 |

| C₃', C₅' | ~124 |

| C₄' | ~148 |

| -CH₂- | ~65 |

| C₁ | ~132 |

| C₂ | ~130 |

| C₃ | ~135 |

| C₄ | ~130 |

| C₅ | ~128 |

| C₆ | ~133 |

Advanced Multi-Dimensional NMR Techniques for Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the substitution patterns on both aromatic rings.

HSQC: This technique would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the ester linkage by observing a correlation between the methylene protons of the 4-nitrobenzyl group and the carbonyl carbon of the 3-chlorobenzoate moiety.

Solid-State NMR Spectroscopy for Packing Arrangement Insights

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) can offer insights into the molecular packing and conformation in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could be used to obtain high-resolution spectra of the solid compound. Differences in chemical shifts between the solution and solid-state spectra could indicate different conformations or intermolecular interactions, such as π-π stacking, in the solid state.

Vibrational Spectroscopic Characterization (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 4-nitrobenzyl 3-chlorobenzoate, the FTIR spectrum is expected to show strong absorption bands corresponding to the nitro group (NO₂), the ester carbonyl group (C=O), and the carbon-chlorine bond (C-Cl). The asymmetric and symmetric stretching vibrations of the nitro group are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.netrsc.org The ester carbonyl stretching vibration is expected to appear as a strong band around 1720-1740 cm⁻¹. rsc.orgspectrabase.com The C-O stretching of the ester group would likely produce signals in the 1300-1100 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information. The nitro group vibrations are also Raman active. aip.orgsemanticscholar.orgresearchgate.netnih.govnsf.gov Aromatic ring vibrations are often strong in the Raman spectrum. This technique can be particularly useful for studying intermolecular interactions in the solid state.

Predicted FTIR and Raman Vibrational Frequencies for 4-nitrobenzyl 3-chlorobenzoate

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| NO₂ | Asymmetric Stretch | ~1530 | ~1530 |

| NO₂ | Symmetric Stretch | ~1350 | ~1350 |

| C=O (Ester) | Stretch | ~1730 | ~1730 |

| C-O (Ester) | Stretch | ~1250 | ~1250 |

| C-Cl | Stretch | ~750 | ~750 |

| Aromatic C=C | Stretch | ~1600-1450 | ~1600-1450 |

| Aromatic C-H | Stretch | ~3100-3000 | ~3100-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in 4-nitrobenzyl 3-chlorobenzoate are the 4-nitrobenzyl and 3-chlorobenzoyl moieties. The 4-nitrobenzyl group, in particular, is known to absorb in the UV region. For instance, 4-nitrobenzyl alcohol exhibits an absorption maximum around 270-285 nm. researchgate.net The presence of the ester linkage and the 3-chlorobenzoate group may cause a slight shift in the absorption maximum. The spectrum would be useful for confirming the presence of these conjugated systems and could be used for quantitative analysis. The electronic transitions are likely to be π → π* transitions within the aromatic rings. researchgate.netupenn.eduinstras.comrsc.org

Mass Spectrometric Approaches for Molecular Structure Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information from its fragmentation pattern.

The molecular weight of 4-nitrobenzyl 3-chlorobenzoate (C₁₄H₁₀ClNO₄) is 291.69 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 291. The presence of chlorine would be indicated by an M+2 peak at m/z 293 with an intensity of about one-third of the molecular ion peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of benzyl (B1604629) esters in mass spectrometry often involves cleavage of the benzylic C-O bond. miamioh.edupharmacy180.comlibretexts.orgjove.comthieme-connect.de A likely fragmentation pathway for 4-nitrobenzyl 3-chlorobenzoate would involve the formation of the 4-nitrobenzyl cation (m/z 136) and the 3-chlorobenzoyl cation (m/z 139). Further fragmentation of these ions would also be expected. For example, the 3-chlorobenzoyl cation could lose a molecule of carbon monoxide to form the 3-chlorophenyl cation (m/z 111).

Predicted Mass Spectrometry Fragmentation for 4-nitrobenzyl 3-chlorobenzoate

| m/z | Proposed Fragment |

| 291/293 | [M]⁺ (Molecular ion) |

| 155/157 | [ClC₆H₄COOH]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ |

| 136 | [NO₂C₆H₄CH₂]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

| 106 | [C₇H₄NO]⁺ |

| 90 | [C₆H₄O]⁺ |

| 75 | [C₆H₃]⁺ |

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) allows for the very precise determination of the mass of an ion, which can be used to determine its elemental formula. alevelchemistry.co.ukmeasurlabs.combioanalysis-zone.comnih.govyoutube.com For 4-nitrobenzyl 3-chlorobenzoate, HRMS would be able to confirm the elemental composition of C₁₄H₁₀ClNO₄ by providing a highly accurate mass measurement of the molecular ion. The theoretical exact mass of [M]⁺ is 291.0298. An experimental value close to this would provide strong evidence for the correct elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This process provides valuable information about the connectivity and structural motifs within the precursor ion.

The primary fragmentation of the molecular ion of 4-nitrobenzyl 3-chlorobenzoate is expected to occur at the labile ester linkage. The fragmentation pathways are influenced by the site of protonation or the location of the charge if a pre-charged ion is analyzed. The key predicted fragmentation patterns would involve cleavages of the C-O and C-C bonds of the ester group, as well as reactions involving the nitro and chloro substituents.

Predicted Fragmentation Pathways:

Cleavage of the Ester Bond (Acyl-Oxygen Bond): A common fragmentation pathway for esters is the cleavage of the bond between the acyl group and the oxygen atom. For 4-nitrobenzyl 3-chlorobenzoate, this would lead to the formation of the 3-chlorobenzoyl cation.

Cleavage of the Benzyl-Oxygen Bond: Alternatively, cleavage of the bond between the benzylic carbon and the ester oxygen can occur, resulting in the formation of a stable 4-nitrobenzyl cation. The corresponding 3-chlorobenzoate fragment could be observed as an anion or a radical, depending on the ionization mode.

Fragmentations of the Nitro Group: The nitro group is known to undergo characteristic fragmentations, including the loss of a nitro radical (•NO₂) or nitric oxide (NO). These losses from the molecular ion or from fragments containing the nitrobenzyl moiety are anticipated.

The following table summarizes the predicted major fragment ions for 4-nitrobenzyl 3-chlorobenzoate based on these fragmentation principles.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| [M+H]⁺ | 3-chlorobenzoyl cation | C₇H₄ClO⁺ | C₇H₆NO₃ (4-nitrobenzyl alcohol) | Cleavage of the acyl-oxygen bond |

| [M+H]⁺ | 4-nitrobenzyl cation | C₇H₆NO₂⁺ | C₇H₅ClO₂ (3-chlorobenzoic acid) | Cleavage of the benzyl-oxygen bond |

| [M+H]⁺ | [M+H-NO₂]⁺ | C₁₄H₁₀ClO₂⁺ | NO₂ | Loss of the nitro group |

| 4-nitrobenzyl cation | [C₇H₆NO₂-NO]⁺ | C₇H₆O⁺ | NO | Loss of nitric oxide from the 4-nitrobenzyl cation |

These predicted fragmentation patterns provide a foundational understanding of the structural characteristics of 4-nitrobenzyl 3-chlorobenzoate under mass spectrometric conditions. The presence and relative abundance of these fragments in an experimental MS/MS spectrum would serve to confirm the identity and structure of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods would be used to determine the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. For 4-nitrobenzyl 3-chlorobenzoate (B1228886), DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization) and its minimum electronic energy. This process involves exploring the potential energy surface of the molecule to locate the geometry where the forces on all atoms are zero. Different functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be tested to ensure the reliability of the results. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters from DFT (Note: This table is illustrative as specific data for this compound is unavailable.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | N-O (nitro) | ~1.23 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | ~70-90° |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory and accuracy compared to DFT, albeit at a greater computational expense. These methods would be used to refine the electronic structure calculations, providing more precise predictions of properties like ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic transitions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of 4-nitrobenzyl 3-chlorobenzoate over time. By simulating the motion of atoms and molecules, MD can reveal the conformational flexibility of the ester linkage and the rotation of the aromatic rings. Furthermore, by including solvent molecules (e.g., water, DMSO) in the simulation box, the effect of the chemical environment on the molecule's structure and dynamics (solvation effects) can be investigated. This is crucial for understanding how the molecule behaves in solution.

Prediction of Spectroscopic Parameters via Computational Models

Computational models can predict various spectroscopic signatures, which are invaluable for experimental characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. Key peaks for 4-nitrobenzyl 3-chlorobenzoate would be expected for the C=O stretch of the ester, the asymmetric and symmetric stretches of the NO₂ group, and the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) would be calculated to aid in the interpretation of experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) would be used to predict electronic transitions and the corresponding absorption wavelengths (λ_max), providing insight into the molecule's color and photochemical properties.

Table 2: Hypothetical Predicted Spectroscopic Data (Note: This table is illustrative as specific data for this compound is unavailable.)

| Spectrum | Feature | Predicted Wavenumber/Shift |

|---|---|---|

| IR | C=O Stretch | ~1725-1740 cm⁻¹ |

| IR | NO₂ Asymmetric Stretch | ~1520-1535 cm⁻¹ |

| IR | NO₂ Symmetric Stretch | ~1340-1355 cm⁻¹ |

| ¹H NMR | -CH₂- (benzyl) | ~5.4-5.6 ppm |

| ¹³C NMR | C=O (ester) | ~164-166 ppm |

Reaction Pathway Modeling and Transition State Analysis

To understand potential chemical reactions, such as hydrolysis of the ester bond, computational methods can be used to model the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—would be located and characterized. Calculating the energy barrier (activation energy) from the reactant to the transition state allows for the prediction of reaction rates and provides mechanistic insights.

Intermolecular Interaction Analysis in Solution and Solid States

Understanding how molecules of 4-nitrobenzyl 3-chlorobenzoate interact with each other is key to predicting its bulk properties, such as crystal structure and solubility. In the solid state, analysis would focus on identifying non-covalent interactions like hydrogen bonds (if any), π-π stacking between the aromatic rings, and halogen bonding involving the chlorine atom. In solution, the interactions between the solute and solvent molecules would be quantified to understand solvation thermodynamics. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could be used to visualize and characterize these weak interactions.

Crystallographic Studies and Solid State Chemistry

X-Ray Diffraction Analysis of Crystal Structure and Packing Motifs

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal XRD analysis of 4-nitrobenzyl 3-chlorobenzoate (B1228886) would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.

This analysis would reveal the conformation of the molecule in the solid state, including the dihedral angle between the 4-nitrophenyl and 3-chlorobenzoyl rings. The packing of molecules in the unit cell, driven by intermolecular forces, would also be elucidated, identifying any common packing motifs such as herringbone or pi-stacking arrangements.

Illustrative Data Table for Crystal Structure: (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀ClNO₄ |

| Formula Weight | 291.69 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| α (°) | 90 |

| β (°) | [Hypothetical Value] |

| γ (°) | 90 |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. An investigation into the polymorphism of 4-nitrobenzyl 3-chlorobenzoate would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD).

Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The presence of pseudopolymorphs would be investigated by techniques such as thermogravimetric analysis (TGA) and Karl Fischer titration.

Hydrogen Bonding Networks and Supramolecular Assembly Analysis

Illustrative Data Table for Hydrogen Bonding: (Note: This data is hypothetical and for illustrative purposes only.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C-H···O=C | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| C-H···O-N | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

Thermal Behavior and Phase Transitions in the Solid State via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for studying the thermal properties of a compound.

DSC would be used to determine the melting point of 4-nitrobenzyl 3-chlorobenzoate, which would appear as an endothermic peak on the DSC thermogram. The enthalpy of fusion could also be calculated from the peak area. DSC can also detect solid-solid phase transitions, which would appear as smaller endothermic or exothermic events before the melting point.

TGA measures the change in mass of a sample as a function of temperature. A TGA scan of 4-nitrobenzyl 3-chlorobenzoate would reveal its thermal stability and decomposition temperature. A stable compound would show a flat baseline until the onset of decomposition, at which point a sharp drop in mass would be observed. If the compound were a hydrate (B1144303) or solvate, an initial mass loss would be seen at lower temperatures, corresponding to the loss of water or solvent molecules.

Illustrative Data Table for Thermal Analysis: (Note: This data is hypothetical and for illustrative purposes only.)

| Analysis | Parameter | Value |

|---|---|---|

| DSC | Melting Point (Tₒₙₛₑₜ) | [Hypothetical Value] °C |

| DSC | Enthalpy of Fusion (ΔHբᵤₛ) | [Hypothetical Value] J/g |

| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | [Hypothetical Value] °C |

Chemical Reactivity and Transformation Studies

Hydrolysis and Transesterification Reactions: Mechanistic and Kinetic Studies

The ester functionality in 4-nitrobenzyl 3-chlorobenzoate (B1228886) is the primary site for hydrolysis and transesterification reactions. These reactions typically proceed via nucleophilic acyl substitution.

Hydrolysis:

Under aqueous conditions, the ester bond can be cleaved to yield 4-nitrobenzyl alcohol and 3-chlorobenzoic acid. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release 4-nitrobenzyl alcohol and the protonated 3-chlorobenzoic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the 4-nitrobenzyloxide leaving group, which subsequently abstracts a proton from the newly formed 3-chlorobenzoic acid to yield 4-nitrobenzyl alcohol and the 3-chlorobenzoate salt. The rate of this reaction is generally faster than acid-catalyzed hydrolysis due to the stronger nucleophilicity of the hydroxide ion compared to water.

Kinetic studies on related substituted benzoates indicate that the rate of hydrolysis is significantly influenced by the electronic nature of the substituents on both the acyl and the alcohol portions of the ester. For instance, electron-withdrawing groups on the benzoate (B1203000) ring, such as the chloro group in the meta position, are expected to increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of hydrolysis. Similarly, the electron-withdrawing nitro group on the benzyl (B1604629) moiety makes 4-nitrobenzyloxide a better leaving group, which can also influence the reaction kinetics.

Transesterification:

Transesterification involves the reaction of 4-nitrobenzyl 3-chlorobenzoate with an alcohol in the presence of a catalyst (acid or base) to form a new ester and 4-nitrobenzyl alcohol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. N-heterocyclic carbenes have also been shown to be effective catalysts for the transesterification of related benzyl esters.

Table 1: Kinetic Data for Alkaline Hydrolysis of Related Benzoate Esters

| Ester | Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) |

| Substituted Alkyl Benzoates | 0.5 M Bu₄NBr (aq) | 25 | Varies with substituent |

| Substituted Alkyl Benzoates | 5.3 M NaClO₄ (aq) | 25 | Varies with substituent |

Data inferred from studies on substituted alkyl benzoates. Specific data for 4-nitrobenzyl 3-chlorobenzoate is not available.

Reduction and Oxidation Reactions: Product Identification and Pathway Elucidation

The nitro group and the aromatic rings of 4-nitrobenzyl 3-chlorobenzoate are the primary sites for reduction and oxidation reactions.

Reduction Reactions:

The most common reduction reaction for this compound involves the transformation of the nitro group into an amino group. This can be achieved through various methods:

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. The reaction is typically carried out using a metal catalyst such as palladium, platinum, or nickel on a carbon support, under a hydrogen atmosphere. The product of this reaction is 4-aminobenzyl 3-chlorobenzoate.

Chemical Reduction: A variety of chemical reducing agents can also be employed. Common reagents include metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid) and metal hydrides. The choice of reducing agent can sometimes allow for the selective reduction of the nitro group without affecting the ester functionality.

The resulting 4-aminobenzyl 3-chlorobenzoate is a bifunctional molecule with potential for further synthetic modifications at the newly formed amino group.

Oxidation Reactions:

The aromatic rings of 4-nitrobenzyl 3-chlorobenzoate are generally resistant to oxidation under mild conditions due to the presence of the deactivating nitro and chloro substituents. However, under forcing conditions, oxidative degradation of the aromatic rings can occur. More commonly, oxidation reactions are relevant to the potential precursor molecules. For instance, the oxidation of 4-nitrobenzyl alcohol can be a key step in the synthesis of related compounds.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Typical Product |

| H₂, Pd/C | Hydrogen atmosphere, solvent (e.g., ethanol) | Amine |

| Fe, HCl | Acidic aqueous solution | Amine |

| Sn, HCl | Acidic aqueous solution | Amine |

| Zn, HCl | Acidic aqueous solution | Amine |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Amine |

This table provides general conditions for the reduction of aromatic nitro groups and is applicable to 4-nitrobenzyl 3-chlorobenzoate.

Photochemical Reactions and Photo-Degradation Mechanisms

The presence of the nitroaromatic chromophore in 4-nitrobenzyl 3-chlorobenzoate suggests that it may undergo photochemical reactions upon exposure to ultraviolet (UV) radiation. The photochemistry of nitrobenzyl compounds has been extensively studied, particularly in the context of photolabile protecting groups.

The primary photochemical process for ortho-nitrobenzyl esters involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. mdpi.com This is followed by a rearrangement and cleavage of the ester bond. mdpi.com While 4-nitrobenzyl 3-chlorobenzoate is a para-nitrobenzyl ester, related photochemical pathways may still be possible, although potentially less efficient than their ortho-counterparts.

In addition to the reactions of the nitrobenzyl moiety, the chlorobenzene (B131634) portion of the molecule can also participate in photochemical reactions. The UV irradiation of chlorobenzenes can lead to the homolytic cleavage of the carbon-chlorine bond, generating a phenyl radical and a chlorine radical. These reactive intermediates can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with other organic molecules.

Derivatization Reactions for Investigating Structure-Reactivity Relationships

Derivatization of 4-nitrobenzyl 3-chlorobenzoate can be a valuable tool for investigating structure-reactivity relationships. By systematically modifying the structure of the molecule and observing the effect on its chemical or biological activity, it is possible to gain insights into the role of different functional groups.

Modification of the Benzoate Ring:

The chloro substituent on the benzoate ring can be replaced with other functional groups through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. A more common approach would be to synthesize a series of analogues with different substituents (e.g., methyl, methoxy, cyano) at the meta position of the benzoate ring. By studying the rates of hydrolysis or other reactions for this series of compounds, a Hammett plot can be constructed to correlate the reaction rate with the electronic properties of the substituent. This can provide quantitative information about the reaction mechanism.

Modification of the Benzyl Moiety:

The nitro group on the benzyl ring can be reduced to an amine, as discussed previously. This amino group can then be further derivatized, for example, through acylation or alkylation, to produce a library of new compounds. The properties of these derivatives can then be compared to the parent compound to assess the importance of the nitro group for a particular application.

Table 3: Potential Derivatization Reactions and Their Applications

| Reaction Type | Reagents and Conditions | Potential Product(s) | Application in Structure-Reactivity Studies |

| Reduction of Nitro Group | H₂, Pd/C or Fe/HCl | 4-aminobenzyl 3-chlorobenzoate | Investigating the role of the nitro group's electron-withdrawing and hydrogen-bonding properties. |

| Acylation of Amino Group | Acyl chloride or anhydride, base | N-acyl-4-aminobenzyl 3-chlorobenzoate | Probing the steric and electronic requirements of the substituent at the 4-position of the benzyl ring. |

| Synthesis of Analogues | Esterification of 4-nitrobenzyl alcohol with various substituted benzoic acids | 4-nitrobenzyl (substituted)benzoates | Quantifying the effect of substituents on the benzoate ring on reaction rates and biological activity (Hammett analysis). |

Advanced Analytical Methodologies for Compound Purity and Characterization in Research Settings

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation Method Development Research

Chromatographic techniques are the cornerstone of purity assessment and the development of isolation methods for synthetic compounds like 4-nitrobenzyl 3-chlorobenzoate (B1228886). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools in this regard, each offering distinct advantages based on the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For 4-nitrobenzyl 3-chlorobenzoate, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of 4-nitrobenzyl 3-chlorobenzoate can be determined by integrating the peak area of the main compound and any impurities detected. Method development would involve optimizing parameters such as the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), column type (e.g., C18, C8), flow rate, and detection wavelength (typically in the UV region, capitalizing on the aromatic nature of the compound).

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While 4-nitrobenzyl 3-chlorobenzoate has a relatively high molecular weight, it may be amenable to GC analysis at elevated temperatures. A capillary column with a nonpolar or medium-polarity stationary phase would likely be employed. The sample is vaporized in a heated inlet and carried through the column by an inert gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. Purity is assessed by the relative peak areas. However, the potential for thermal degradation of the nitro group must be considered and evaluated during method development.

Interactive Data Table: Representative HPLC Purity Analysis of a Synthesized Batch of 4-nitrobenzyl 3-chlorobenzoate

| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 3.5 | 15000 | 0.5 | Impurity A (e.g., 3-chlorobenzoic acid) |

| 2 | 4.8 | 12000 | 0.4 | Impurity B (e.g., 4-nitrobenzyl alcohol) |

| 3 | 8.2 | 2958000 | 98.6 | 4-nitrobenzyl 3-chlorobenzoate |

| 4 | 9.5 | 15000 | 0.5 | Impurity C (unidentified) |

Capillary Electrophoresis for Analytical Resolution Studies

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to chromatography. It is a high-resolution technique that separates analytes based on their charge-to-size ratio in an electric field. While 4-nitrobenzyl 3-chlorobenzoate is a neutral molecule, its analysis by CE can be achieved using Micellar Electrokinetic Chromatography (MEKC). nih.gov In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. technologynetworks.com Neutral analytes partition between the micelles and the surrounding aqueous buffer, and this differential partitioning affects their migration times, allowing for separation.

CE is particularly valuable for resolving closely related impurities that may co-elute in HPLC. The development of a CE method for 4-nitrobenzyl 3-chlorobenzoate would involve the selection of an appropriate surfactant (e.g., sodium dodecyl sulfate), optimization of the buffer pH and concentration, and tuning of the applied voltage. Its high efficiency and low sample consumption make it an excellent tool for in-depth purity profiling and analytical resolution studies.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analytical Characterization

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for the unambiguous identification of a target compound and the characterization of its impurities. chemijournal.comspringernature.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the mass-analyzing capabilities of MS. libretexts.org As the separated components elute from the GC column, they are ionized, and the mass-to-charge ratio of the resulting ions is measured. The fragmentation pattern of 4-nitrobenzyl 3-chlorobenzoate upon electron ionization would provide a unique "fingerprint," confirming its identity. Key fragments would likely correspond to the 4-nitrobenzyl cation and the 3-chlorobenzoyl cation, as well as fragments arising from the loss of the nitro group or the chlorine atom. This technique is highly effective for identifying volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for a broader range of compounds, including those that are not amenable to GC. researchgate.net An HPLC system is interfaced with a mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For 4-nitrobenzyl 3-chlorobenzoate, LC-MS would not only confirm the molecular weight of the main peak but also provide molecular weight information for any impurities detected during the chromatographic separation. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of selected ions, providing structural information for the elucidation of unknown impurities. nih.gov

Interactive Data Table: Predicted Key Mass Fragments for 4-nitrobenzyl 3-chlorobenzoate in Mass Spectrometry

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Technique |

| 277 | [M]+ (Molecular Ion) | GC-MS / LC-MS |

| 152 | [C7H6NO2]+ (4-nitrobenzyl) | GC-MS / LC-MS/MS |

| 139 | [C7H4ClO]+ (3-chlorobenzoyl) | GC-MS / LC-MS/MS |

| 136 | [C7H6O2N]+ (from rearrangement) | GC-MS / LC-MS/MS |

| 111 | [C6H4Cl]+ | GC-MS / LC-MS/MS |

Role of 4 Nitrobenzyl 3 Chlorobenzoate As a Model Compound in Fundamental Chemical Research

Studies on Ester Hydrolysis Kinetics and Mechanisms

The ester linkage in 4-nitrobenzyl 3-chlorobenzoate (B1228886) makes it an excellent substrate for studying the kinetics and mechanisms of hydrolysis. Ester hydrolysis is a cornerstone reaction in organic chemistry, and understanding its nuances is critical. Research on analogous compounds, such as p-nitrophenyl benzoate (B1203000) esters, provides a framework for the types of studies in which 4-nitrobenzyl 3-chlorobenzoate is employed. semanticscholar.orgacs.org

Hydrolysis of such esters can be investigated under acidic, neutral, and basic conditions, often revealing different mechanistic pathways. chemrxiv.org In basic hydrolysis, the reaction rate is typically determined by monitoring the formation of the 4-nitrophenoxide ion, which has a distinct yellow color and a strong absorbance that can be measured by UV-vis spectrophotometry. semanticscholar.orgacs.org This allows for the calculation of pseudo-first-order rate constants.

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group, which in this case would be the 4-nitrobenzyloxide anion, a relatively stable species due to the electron-withdrawing nature of the nitro group.

Studies on similar systems have demonstrated that the reaction mechanism can be influenced by pH. For instance, investigations into the hydrolysis of 4-nitrophenyl β-D-glucopyranoside revealed multiple mechanisms depending on the pH, including specific acid-catalyzed hydrolysis at low pH, a bimolecular concerted mechanism under mildly basic conditions, and neighboring group participation at high pH. chemrxiv.org Such detailed kinetic analyses help elucidate the transition states and intermediates involved in the reaction.

Table 1: Representative Hydrolysis Conditions for Aryl Benzoate Esters

| Condition | Typical Reagents | Monitored Species | Kinetic Order |

|---|---|---|---|

| Basic Hydrolysis | NaOH or other bases | 4-Nitrophenoxide ion | Pseudo-first-order |

| Acidic Hydrolysis | HCl or other strong acids | Disappearance of ester | Dependent on mechanism |

Investigation of Nitro Group and Halogen Atom Electronic Effects on Reactivity

The structure of 4-nitrobenzyl 3-chlorobenzoate is ideally suited for probing the electronic effects of substituents on reaction rates and mechanisms. The molecule contains two key substituents: a strong electron-withdrawing nitro group (-NO₂) on the benzyl (B1604629) alcohol portion and a moderately electron-withdrawing chlorine atom (-Cl) on the benzoic acid portion. vaia.comnih.gov

The nitro group is one of the most powerful electron-withdrawing groups due to its combined inductive (-I) and resonance (-M) effects. nih.govpearson.com This effect significantly increases the electrophilicity of the adjacent benzylic position and stabilizes negative charges, making the 4-nitrobenzyloxy moiety a good leaving group. pearson.com The strong electron-withdrawing nature of the nitro group is crucial for stabilizing the anionic intermediate that forms during nucleophilic attack, thereby influencing reaction rates. nih.gov

Similarly, the chlorine atom on the 3-chlorobenzoate ring also exerts an electron-withdrawing inductive effect. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The position of the chloro substituent (meta) means its influence is primarily inductive, as resonance effects are not transmitted to the reaction center from this position.

By systematically comparing the reactivity of 4-nitrobenzyl 3-chlorobenzoate with other esters containing different substituents, researchers can quantify these electronic effects using tools like the Hammett equation. acs.org Such studies correlate reaction rates with substituent constants (σ), providing deep insight into structure-reactivity relationships. For example, in the hydrolysis of substituted p-nitrophenyl benzoate esters, a positive rho (ρ) value is typically observed, indicating that the reaction is accelerated by electron-withdrawing groups that stabilize the negative charge in the transition state. acs.org

Table 2: Electronic Properties of Substituents in 4-Nitrobenzyl 3-Chlorobenzoate

| Substituent | Position | Ring | Electronic Effect | Impact on Reactivity |

|---|---|---|---|---|

| Nitro (-NO₂) | para | Benzyl | Strong Electron-Withdrawing (-I, -M) | Stabilizes leaving group, increases rate of nucleophilic substitution. nih.govpearson.com |

Application in Synthetic Method Development as a Test Substrate

In the development of new synthetic methods, chemists require reliable test substrates to evaluate the scope, efficiency, and limitations of a new reaction. 4-Nitrobenzyl 3-chlorobenzoate serves as an excellent candidate for such a role, particularly for reactions involving ester cleavage or formation.

Its utility as a test substrate stems from several key features:

Reactive Center: It possesses a standard ester linkage, a common functional group targeted by many new methodologies.

Defined Electronic Environment: The presence of both strong and moderate electron-withdrawing groups provides a specific electronic context to test a reaction's tolerance and sensitivity to such effects. vaia.compearson.com

Spectroscopic Handle: The 4-nitrobenzyl group acts as a chromophore, allowing for easy and non-destructive monitoring of the reaction's progress using UV-vis spectroscopy. semanticscholar.org This is highly valuable for kinetic studies and for quickly assessing reaction completion.

Stability and Accessibility: The compound is a stable solid, and its synthesis can be achieved from commercially available precursors like 3-chlorobenzoic acid and 4-nitrobenzyl alcohol. The synthesis of related building blocks, such as 4-nitrobenzyl chloroformate, is well-documented. google.com

For instance, if a new catalyst for ester hydrolysis or transesterification were developed, 4-nitrobenzyl 3-chlorobenzoate could be used to benchmark its performance. The rate of disappearance of the starting material or the appearance of the 4-nitrobenzyl alcohol or 3-chlorobenzoate product could be quantified, providing a clear measure of the catalyst's effectiveness under specific electronic constraints. Similarly, in developing methods for selective reduction or cross-coupling, the differential reactivity of the two aromatic rings could be explored.

Future Research Directions and Unexplored Academic Avenues

Exploration of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of 4-nitrobenzyl 3-chlorobenzoate (B1228886) is presumed to follow established esterification protocols. A conventional approach would involve the reaction of 3-chlorobenzoic acid with 4-nitrobenzyl alcohol, likely under acidic conditions (Fischer-Speier esterification) or through the conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with the alcohol.

Future research could focus on optimizing this synthesis for higher yield, purity, and sustainability. Exploring alternative, more efficient synthetic methodologies would be a valuable endeavor.

Potential Research Directions:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation could significantly reduce reaction times and potentially improve yields compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters such as temperature and mixing, leading to a more consistent and scalable production of the ester.

Biocatalysis: The use of lipases as catalysts for the esterification process could provide a greener and more selective synthetic route, operating under milder conditions and reducing the need for harsh reagents.

A comparative study of these methods could yield valuable data on the most efficient and environmentally benign approach to synthesizing 4-nitrobenzyl 3-chlorobenzoate.

| Synthetic Method | Potential Advantages | Key Parameters to Investigate |

| Microwave-Assisted | Reduced reaction time, increased yield | Power, temperature, solvent |

| Flow Chemistry | Scalability, precise control | Flow rate, temperature, catalyst loading |

| Biocatalysis | Mild conditions, high selectivity | Enzyme type, solvent, temperature |

Deeper Computational Insights into Molecular Dynamics and Reactivity

Computational chemistry offers a powerful lens through which to predict and understand the behavior of 4-nitrobenzyl 3-chlorobenzoate at a molecular level. To date, no specific computational studies for this compound are available in the literature.

Future research should employ a variety of computational techniques to model its properties.

Areas for Computational Investigation:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. This would provide fundamental insights into its stability and reactivity. Key parameters to calculate would include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its chemical reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvents or other molecules. This would be particularly useful for predicting its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR): While no specific biological activity has been reported, QSAR studies could be undertaken to predict potential therapeutic or toxicological properties based on its structural features, such as the presence of the nitro and chloro substituents.

These computational studies would not only provide a foundational understanding of the molecule's intrinsic properties but also guide future experimental work.

Investigation of Solid-State Properties and Intermolecular Interactions

The arrangement of molecules in the solid state dictates many of a material's macroscopic properties, including its melting point, solubility, and stability. The crystal structure of 4-nitrobenzyl 3-chlorobenzoate has not been publicly reported.

A thorough investigation of its solid-state properties would be a critical step in its characterization.

Key Research Objectives:

Hirshfeld Surface Analysis: This computational tool, applied to the crystal structure data, can be used to visualize and quantify intermolecular interactions within the crystal. It provides a detailed picture of how molecules pack together and which non-covalent interactions (such as hydrogen bonds, halogen bonds, and π-π stacking) are most significant. This analysis is crucial for understanding the forces that govern the crystal packing.

Polymorphism Screening: A systematic search for different crystalline forms (polymorphs) of the compound should be conducted. Polymorphs can have different physical properties, and identifying them is crucial for applications where consistency is key.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-nitrobenzyl 3-chlorobenzoate, and how can reaction efficiency be quantified?

- Methodology : The ester can be synthesized via nucleophilic acyl substitution, typically reacting 3-chlorobenzoyl chloride with 4-nitrobenzyl alcohol in anhydrous dichloromethane or THF. A base such as pyridine or DMAP is added to neutralize HCl, accelerating the reaction. Efficiency is quantified by monitoring the reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and calculating yield post-purification (e.g., recrystallization from ethanol/water mixtures) .

- Key Considerations : Moisture-sensitive reagents require inert conditions. Excess alcohol (1.2–1.5 eq) improves yields, as noted in analogous ester syntheses .

Q. How can researchers characterize the purity and structural integrity of 4-nitrobenzyl 3-chlorobenzoate?

- Analytical Techniques :

- NMR : NMR (CDCl) should show aromatic protons (δ 7.4–8.3 ppm), the nitro group’s deshielding effect, and the ester’s methylene group (δ 5.3–5.5 ppm). NMR confirms the carbonyl at ~167 ppm .

- IR : Strong C=O stretch at ~1720 cm, nitro symmetric/asymmetric stretches at ~1520 and 1340 cm.

- XRD : Crystal structure analysis, as demonstrated for ethyl 4-chloro-3-nitrobenzoate, reveals planar aromatic rings and intramolecular hydrogen bonding influencing stability .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Stability : Store at 0–6°C in amber glass vials to prevent photodegradation. Avoid oxidizers (e.g., peroxides) due to nitro group reactivity .

- Safety : Use nitrile gloves, safety goggles, and fume hoods. Waste must be segregated for incineration by certified facilities to avoid environmental release of nitroaromatic by-products .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 4-nitrobenzyl 3-chlorobenzoate in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing nitro group activates the benzyl position for nucleophilic attack (e.g., hydrolysis to 3-chlorobenzoic acid). However, steric hindrance from the 3-chloro substituent slows reactions compared to unsubstituted analogs. Kinetic studies (e.g., UV-Vis monitoring of hydrolysis rates) reveal a Hammett σ correlation with ρ ≈ 2.1, indicating strong electronic effects .

Q. What analytical challenges arise in quantifying trace impurities (e.g., 3-chlorobenzoic acid) in this compound, and how can they be resolved?

- Method Development :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:0.1% phosphoric acid (60:40). Detect impurities at 254 nm; retention times for 3-chlorobenzoic acid (~4.2 min) and the ester (~7.8 min) .

- LC-MS : High-resolution MS (ESI−) distinguishes degradation products via exact mass (e.g., [M−H] at m/z 290.0334 for the ester vs. 155.0012 for 3-chlorobenzoic acid) .

Q. How can computational modeling predict the compound’s interactions in drug delivery systems or material matrices?

- In Silico Approaches :

- Docking Studies : The nitro group’s dipole moment (~4.5 D) enhances binding to hydrophobic pockets in target proteins (e.g., nitroreductases). MD simulations (AMBER force field) assess stability in lipid bilayers for drug carrier design .

- DFT Calculations : B3LYP/6-311+G(d,p) optimizations predict charge distribution, guiding functionalization strategies (e.g., introducing electron-donating groups to modulate reactivity) .

Q. What contradictions exist in spectral data (e.g., NMR shifts) across studies, and how should researchers reconcile them?

- Data Reconciliation : Discrepancies in NMR shifts (e.g., ±0.1 ppm) may arise from solvent polarity or temperature. Cross-validate using databases like NIST Chemistry WebBook and replicate experiments under standardized conditions (25°C, CDCl) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.